molecular formula C11H15NO B6272469 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 105679-41-2

6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B6272469
CAS No.: 105679-41-2
M. Wt: 177.24 g/mol
InChI Key: IDYJPRMWUQJDGI-UHFFFAOYSA-N
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Description

6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This benzoxazine derivative serves as a versatile and valuable synthetic intermediate and scaffold for researchers, particularly in the fields of medicinal chemistry and drug discovery. The compound features the core 3,4-dihydro-2H-1,4-benzoxazine structure, which is a privileged motif found in numerous biologically active molecules . This scaffold is known for its broad spectrum of biological activities, making it a key starting point for the development of novel therapeutic agents . Researchers utilize this specific compound and its analogs in the synthesis of more complex molecules targeting various disease pathways. The structural characteristics of the 1,4-benzoxazine core make it a valuable precursor in developing compounds with potential pharmacological activities, including antimicrobial, anticancer, antiviral, and central nervous system (CNS) effects, as documented in various scientific studies and patents . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle the material appropriately in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105679-41-2

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

6-propan-2-yl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C11H15NO/c1-8(2)9-3-4-11-10(7-9)12-5-6-13-11/h3-4,7-8,12H,5-6H2,1-2H3

InChI Key

IDYJPRMWUQJDGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCCN2

Purity

95

Origin of Product

United States

Ii. Synthetic Methodologies for 3,4 Dihydro 2h 1,4 Benzoxazine Derivatives

Overview of Established Synthetic Routes for Benzoxazine (B1645224) Core Structures

Established synthetic routes to the 3,4-dihydro-2H-1,4-benzoxazine core are primarily centered around the formation of the oxazine (B8389632) ring from appropriately substituted benzene (B151609) precursors. These methods have been refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.

The Mannich-type condensation is a cornerstone in the synthesis of 1,3-benzoxazine derivatives and can be adapted for 1,4-benzoxazine synthesis. researchgate.net This one-pot reaction typically involves a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.net For the synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine, the reaction would theoretically proceed from 4-isopropylphenol (B134273), a primary amine, and a suitable C2-synthon that can cyclize to form the 1,4-oxazine ring, although the classical Mannich reaction directly yields 1,3-benzoxazines.

A more direct approach to 1,4-benzoxazines often involves a multi-step sequence that may incorporate a Mannich-like step. For instance, the reaction of a 2-aminophenol (B121084) with an α-haloketone followed by reduction and cyclization. In the context of the target molecule, this would involve the challenging synthesis of 2-amino-5-isopropylphenol.

The general mechanism of the Mannich reaction involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol at the ortho position to the hydroxyl group. A subsequent intramolecular cyclization would lead to the benzoxazine ring. The reaction conditions can influence the outcome, with solventless and high-temperature conditions sometimes leading to oligomeric or polymeric byproducts. researchgate.net

Table 1: Representative Examples of Mannich-type Reactions for Benzoxazine Synthesis

Phenol DerivativeAmineAldehydeProductYield (%)
PhenolAniline (B41778)Formaldehyde3-Phenyl-3,4-dihydro-2H-1,3-benzoxazineGood
p-CresolMethylamineFormaldehyde6-Methyl-3-methyl-3,4-dihydro-2H-1,3-benzoxazineHigh
Eugenol (B1671780)PropylamineFormaldehyde6-Allyl-8-methoxy-3-propyl-1,3-benzoxazine82.54

Ring-closing reactions are a versatile strategy for the formation of the 3,4-dihydro-2H-1,4-benzoxazine ring system. These methods typically start with a pre-functionalized aromatic precursor that undergoes an intramolecular cyclization to form the heterocyclic ring. A common approach involves the reaction of a 2-aminophenol derivative with a two-carbon electrophile, such as 1,2-dihaloethane or ethylene (B1197577) oxide. semanticscholar.org

For the synthesis of this compound, a plausible route would begin with the synthesis of 2-amino-5-isopropylphenol. This intermediate could then be reacted with 1,2-dibromoethane (B42909) in the presence of a base to facilitate the intramolecular N- and O-alkylation, leading to the desired benzoxazine. semanticscholar.org

Annulation cascade reactions offer a more convergent approach, where multiple bonds are formed in a single operation. For example, a domino reaction involving an aziridine (B145994) ring opening with a 2-halophenol, followed by an intramolecular C-N bond formation, can efficiently construct the benzoxazine core. organic-chemistry.org

Table 2: Examples of Ring-Closing Reactions for Benzoxazine Synthesis

Starting Material 1Starting Material 2Reaction TypeProductKey Features
2-Aminophenol1,2-DibromoethaneIntramolecular Williamson Ether & N-Alkylation3,4-Dihydro-2H-1,4-benzoxazineBase-mediated cyclization
Substituted 2-aminophenols1,2-dibromoethaneIntramolecular CyclizationSubstituted 3,4-dihydro-2H-1,4-benzoxazinesGood to excellent yields researchgate.net

Reductive cyclization is a powerful method for the synthesis of heterocyclic compounds, including 3,4-dihydro-2H-1,4-benzoxazines. This strategy typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization with a suitably positioned functional group. nih.gov

To synthesize this compound via this route, a potential precursor would be 1-(2-hydroxyethoxy)-2-nitro-4-isopropylbenzene. The synthesis of this precursor could start from 4-isopropylphenol, which would be nitrated to give 2-nitro-4-isopropylphenol. Subsequent O-alkylation with a two-carbon synthon bearing a leaving group (e.g., 2-bromoethanol) would provide the cyclization precursor. The nitro group can then be reduced using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reducing agents (e.g., SnCl2, Fe/HCl). The in situ generated amino group would then displace the hydroxyl group (or a derivative) to form the benzoxazine ring.

This approach is advantageous as it allows for the late-stage formation of the heterocyclic ring from readily available starting materials. The choice of reducing agent can be critical to avoid side reactions and achieve high yields.

Advanced Synthetic Strategies for 3,4-dihydro-2H-1,4-benzoxazine Derivatives

Modern synthetic chemistry has introduced a variety of advanced strategies for the construction of benzoxazine derivatives, with a focus on improving efficiency, selectivity, and sustainability. These methods often employ catalytic systems to achieve transformations that are difficult or inefficient under traditional conditions.

Catalysis plays a pivotal role in the contemporary synthesis of 3,4-dihydro-2H-1,4-benzoxazines. Both transition metal catalysts and organocatalysts have been successfully employed to facilitate key bond-forming reactions in the construction of the benzoxazine core. researchgate.net

Lewis acid catalysis has emerged as a powerful tool in organic synthesis, and its application in the formation of benzoxazine rings is a notable advancement. Lewis acids can activate substrates towards nucleophilic attack, thereby promoting cyclization reactions under milder conditions and with greater control over selectivity.

One prominent example is the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols. organic-chemistry.org In this stepwise process, the Lewis acid activates the aziridine ring, making it susceptible to attack by the phenoxide. The resulting intermediate then undergoes a copper(I)-catalyzed intramolecular C-N cyclization to afford the 3,4-dihydro-1,4-benzoxazine derivative with excellent enantiopurity. organic-chemistry.org While this method has not been explicitly reported for the synthesis of this compound, it represents a viable and stereocontrolled approach that could be adapted for this target.

Another application of Lewis acids is in promoting the ring-opening polymerization of benzoxazines, which proceeds through a cationic mechanism. acs.org While this is related to the reactivity of the benzoxazine ring rather than its initial synthesis, it highlights the ability of Lewis acids to interact with the heteroatoms of the oxazine ring. This interaction can also be harnessed to catalyze the formation of the ring itself, for example, by activating a precursor for intramolecular cyclization.

Table 3: Examples of Lewis Acid Catalysis in Benzoxazine-Related Synthesis

Lewis AcidReaction TypeSubstratesKey Outcome
Various (e.g., BF3·OEt2, Sc(OTf)3)Aziridine ring-openingActivated aziridines and 2-halophenolsEfficient formation of precursors for benzoxazine synthesis organic-chemistry.org
PCl5Cationic initiationSubstituted 3,4-dihydro-2H-1,3-benzoxazinesSynthesis of polybenzoxazines acs.org

Catalytic Systems for Benzoxazine Synthesis

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are powerful catalysts for the formation of the C–O and C–N bonds essential to the benzoxazine scaffold. These methods offer mild reaction conditions and broad functional group tolerance.

Palladium-Catalyzed Syntheses: Palladium catalysts excel in facilitating complex tandem or domino reactions that form multiple bonds in a single operation. One such approach is the palladium-catalyzed tandem allylic amination/oxa-Michael addition, which constructs the heterocyclic ring with good yield and enantioselectivity when combined with an organocatalyst. organic-chemistry.org Another powerful palladium-catalyzed method involves a domino sequence of aziridine ring-opening with o-halophenols, followed by an intramolecular Buchwald-Hartwig type C–N coupling to furnish the trans-3,4-dihydro-2H-1,4-benzoxazine core in good to excellent yields. researchgate.net

Copper-Catalyzed Syntheses: Copper catalysis is a cost-effective and efficient alternative for constructing the benzoxazine ring. A prominent method involves the copper(I)-catalyzed intramolecular C–N cyclization of intermediates derived from the reaction of activated aziridines and 2-halophenols. organic-chemistry.org This stepwise approach can produce derivatives with excellent enantio- and diastereospecificity. organic-chemistry.org Furthermore, intramolecular copper-catalyzed O-arylation of β-amino alcohols provides a highly efficient route to 2,3-dihydro-1,4-benzoxazines, which notably proceeds well even without N-protection on the substrate. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions for Benzoxazine Synthesis
Metal CatalystReaction TypeKey ReactantsNotable FeaturesReference
PalladiumTandem Allylic Amination/Oxa-Michael AdditionVinyl methylene (B1212753) cyclic carbonates, BisnucleophilesCan be rendered enantioselective with an organo-relay catalyst. organic-chemistry.org
PalladiumDomino Aziridine Ring Opening/Buchwald-Hartwig CouplingActivated aziridines, o-HalophenolsForms trans-substituted products with high yields. researchgate.net
Copper(I)Intramolecular C–N CyclizationIntermediates from aziridines and 2-halophenolsAchieves excellent enantio- and diastereospecificity (>99% ee, >99% de). organic-chemistry.org
CopperIntramolecular O-Arylationβ-Amino alcoholsMild conditions and proceeds without N-protection. researchgate.net
Biocatalytic Approaches

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. For the synthesis of 3,4-dihydro-2H-1,4-benzoxazines, the use of enzymes offers mild reaction conditions and high enantioselectivity. A notable biocatalytic approach involves the reduction of precursor 2H-1,4-benzoxazines using imine reductases (IREDs). This enzymatic process facilitates an enantioselective synthesis of the final cyclic amines in aqueous media under mild conditions. The reaction utilizes a catalytic amount of the cofactor NADPH, which is recycled in situ using glucose as a stoichiometric reducing agent. This method has been shown to produce various 3,4-dihydro-2H-1,4-benzoxazines with excellent optical purity, achieving up to 99% enantiomeric excess (ee).

Stereoselective and Enantioselective Synthesis of Chiral 3,4-dihydro-2H-1,4-benzoxazines

The synthesis of single-enantiomer chiral benzoxazines is of high importance due to the stereospecific nature of biological interactions. Several asymmetric catalytic methods have been developed to control the stereochemistry of the benzoxazine core.

One highly effective strategy combines Lewis acid catalysis with copper catalysis. It begins with a Lewis acid-catalyzed SN2-type ring opening of activated aziridines by 2-halophenols, followed by a Cu(I)-catalyzed intramolecular cyclization. This two-step, one-pot procedure yields 3,4-dihydro-1,4-benzoxazine derivatives with outstanding enantio- and diastereospecificity (ee > 99%, de > 99%). organic-chemistry.org

Palladium catalysis has also been harnessed for enantioselective synthesis. The use of chiral ligands, such as the bisphosphorus ligand WingPhos, enables a versatile and highly regio- and enantioselective palladium-catalyzed tandem allylic substitution. This protocol produces a range of chiral vinyl-substituted dihydro-2H-benzo[b] nih.govtandfonline.com-oxazines in excellent yields and enantiomeric excesses under mild conditions. organic-chemistry.org

Table 2: Comparison of Stereoselective Synthetic Methods
MethodCatalyst/Ligand SystemStereochemical OutcomeReference
Lewis Acid/Copper CatalysisLewis Acid + Cu(I)ee > 99%, de > 99% organic-chemistry.org
Palladium-Catalyzed Tandem Allylic SubstitutionPalladium + Chiral WingPhos LigandExcellent ees and yields organic-chemistry.org
Biocatalytic ReductionImine Reductases (IREDs)Up to 99% ee

Multi-component Reactions for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their synthetic efficiency, atom economy, and operational simplicity. The construction of the 3,4-dihydro-2H-1,4-benzoxazine skeleton is well-suited to MCR strategies. A novel, green, and efficient catalyst-free, one-pot MCR has been developed for this purpose. This reaction proceeds through the in situ formation of a Schiff base from an amine and an aldehyde, followed by base-mediated alkylation and subsequent intramolecular cyclization to afford the final product with excellent diastereoselectivity (up to 99:1 dr) and in moderate to excellent yields.

Derivatization and Functionalization of the Benzoxazine Scaffold

Strategies for Introducing the Isopropyl Group at the 6-Position

The synthesis of the specific target molecule, this compound, is most directly achieved by employing starting materials that already contain the isopropyl substituent on the aromatic ring. This "late-stage functionalization" approach, where the substituent is introduced after the ring is formed (e.g., via Friedel-Crafts alkylation), is often complicated by issues of regioselectivity and the potential for over-alkylation.

Therefore, the most logical and common strategy is to begin with a commercially available or readily synthesized substituted precursor. The synthesis would typically involve the reaction of 2-aminophenol with a suitable C2-building block. To obtain the 6-isopropyl derivative, one would start with 4-isopropyl-2-aminophenol . This key intermediate can be synthesized from 4-isopropylphenol through nitration followed by reduction. The resulting 4-isopropyl-2-aminophenol can then be reacted with a two-carbon electrophile, such as 1,2-dibromoethane, to form the oxazine ring, yielding the desired this compound. semanticscholar.org

Substituent Effects on Reaction Pathways and Yields

Studies on benzoxazine synthesis have shown that the electronic properties of substituents on both the phenol and aniline components affect reactivity. nih.govtechscience.com In copper-catalyzed reactions, for instance, N-benzylideneanilines bearing electron-donating groups (like -OMe or -Me) on the aniline ring generally give superior yields compared to those with electron-withdrawing groups (like -CN or -NO₂). mdpi.com This suggests that increased nucleophilicity of the nitrogen atom facilitates the key bond-forming steps.

Conversely, electron-withdrawing groups can sometimes promote reactions by increasing the acidity of a phenolic proton or by activating a substrate towards nucleophilic attack. techscience.com For example, EWGs can weaken the C–O bond in the oxazine ring, lowering the energy barrier for subsequent reactions like polymerization. researchgate.net The position of the substituent also matters; meta-substituted phenols can lead to more highly crosslinked polybenzoxazines compared to their para-substituted counterparts. mdpi.com Therefore, the successful synthesis of a specific derivative like this compound benefits from the moderately electron-donating nature of the isopropyl group, which can activate the aromatic ring and influence the nucleophilicity of the nearby heteroatoms.

Mechanistic Studies of 3,4-dihydro-2H-1,4-benzoxazine Formation

The formation of the 3,4-dihydro-2H-1,4-benzoxazine ring system is not a simple, single-step process. It involves a series of chemical transformations, the nature of which depends heavily on the chosen synthetic strategy. Mechanistic studies aim to elucidate this step-by-step sequence, identify transient species, and understand the factors that control the reaction's outcome.

The identification of intermediates is fundamental to confirming a proposed reaction mechanism. For the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives, different intermediates have been proposed and identified depending on the starting materials and catalysts employed.

One common and traditional route involves the reaction of a 2-aminophenol derivative with a 1,2-dihaloethane. In this pathway, the key intermediate is an open-chain N-(2-haloethyl)-2-aminophenol. This species is formed through the initial N-alkylation of the aminophenol. Subsequent intramolecular O-alkylation, driven by a base, leads to the final cyclized product.

More contemporary methods, such as those utilizing activated aziridines, proceed through different intermediates. A notable example is the Lewis acid-catalyzed reaction between a 2-halophenol and an activated aziridine. This reaction proceeds via an SN2-type ring-opening of the aziridine, which forms a crucial β-amino alcohol derivative as an acyclic intermediate. organic-chemistry.orgresearchgate.net This intermediate is then isolated before undergoing a subsequent copper-catalyzed cyclization. organic-chemistry.org

The table below summarizes key intermediates identified in various synthetic pathways leading to the 3,4-dihydro-2H-1,4-benzoxazine scaffold.

Intermediate TypePrecursorsSynthetic MethodReference
N-(2-haloethyl)-2-aminophenol2-Aminophenol, 1,2-DihaloethaneBase-mediated cyclization researchgate.netsemanticscholar.org
β-Amino alcohol derivative2-Halophenol, Activated AziridineLewis acid-catalyzed aziridine ring opening organic-chemistry.org
N-Arylmethyl-2-aminophenol2-Aminophenol, Aromatic AldehydeReductive N-arylmethylation researchgate.net

Building upon the identification of key intermediates, several reaction mechanisms for the formation of the 3,4-dihydro-2H-1,4-benzoxazine ring have been proposed.

Pathway 1: Classical Cyclization of 2-Aminophenols

The most established pathway begins with a 2-aminophenol, such as 2-amino-4-(propan-2-yl)phenol, and a suitable two-carbon electrophile like 1,2-dibromoethane. The mechanism proceeds as follows:

N-Alkylation: The amino group of the 2-aminophenol acts as a nucleophile, attacking one of the carbon atoms of the 1,2-dibromoethane in an SN2 reaction. This step forms the N-(2-bromoethyl)-2-aminophenol intermediate.

Intramolecular Cyclization: In the presence of a base (e.g., potassium carbonate), the phenolic hydroxyl group is deprotonated to form a phenoxide. researchgate.net This highly nucleophilic phenoxide then attacks the carbon atom bearing the remaining bromine atom in an intramolecular SN2 reaction (Williamson ether synthesis). This ring-closing step yields the final 3,4-dihydro-2H-1,4-benzoxazine product.

Pathway 2: Aziridine Ring-Opening and Copper-Catalyzed Cyclization

A more recent and highly efficient stereospecific method involves a two-step sequence starting from 2-halophenols and activated aziridines. organic-chemistry.org

Lewis Acid-Catalyzed Ring Opening: A Lewis acid, such as BF₃·OEt₂, activates the aziridine ring. The phenolic oxygen of the 2-halophenol then attacks one of the aziridine carbons in an SN2-type mechanism. This stereo- and regiospecific ring-opening furnishes the corresponding acyclic β-amino alcohol intermediate. organic-chemistry.org

Copper(I)-Catalyzed Intramolecular C-N Cyclization: The isolated β-amino alcohol intermediate undergoes an intramolecular cyclization. This step is catalyzed by a Copper(I) source, which facilitates the formation of the C-N bond to close the oxazine ring. organic-chemistry.org This pathway is particularly valuable for synthesizing chiral benzoxazine derivatives with high enantiopurity. organic-chemistry.org

Pathway 3: Palladium-Catalyzed Tandem Reactions

Palladium catalysis has enabled sophisticated tandem reactions to construct the benzoxazine core. One such approach uses vinyl methylene cyclic carbonates (VMCCs) and 2-aminophenols. organic-chemistry.org The proposed mechanism involves a tandem allylic amination/oxa-Michael addition. The palladium catalyst facilitates the initial reaction between the aminophenol and the VMCC, creating an intermediate that subsequently undergoes an intramolecular Michael addition to form the heterocyclic ring. organic-chemistry.org

These varied mechanistic pathways highlight the versatility of synthetic chemistry in constructing the 3,4-dihydro-2H-1,4-benzoxazine scaffold, allowing chemists to choose a route based on desired substitution patterns, stereochemistry, and reaction efficiency.

Iii. Structure Activity Relationship Sar Studies of Benzoxazine Derivatives

Methodologies for SAR Elucidation in Benzoxazine (B1645224) Research

A variety of methodologies are employed to elucidate the SAR of benzoxazine derivatives, ranging from computational modeling to experimental biological assays.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govnih.gov For benzoxazine derivatives, QSAR models have been developed to predict properties like electrooxidation potentials based on molecular descriptors such as HOMO energy and partial surface area. nih.gov These models are valuable for predicting the activity of novel derivatives before their synthesis, saving time and resources. nih.gov

3D-QSAR and Pharmacophore Modeling: Three-dimensional QSAR (3D-QSAR) methods consider the three-dimensional properties of molecules to explain their biological activities. Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological recognition. youtube.com These models provide a 3D representation of the key features a benzoxazine derivative must possess to interact effectively with its target, guiding the design of new compounds with improved binding affinity. youtube.com

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.net For benzoxazine research, docking studies help visualize the binding mode of derivatives within the active site of a receptor, revealing key interactions like hydrogen bonds and hydrophobic contacts that contribute to their activity. mdpi.com For instance, docking has been used to predict the binding of benzoxazines to targets like the receptor for advanced glycation end products (RAGE). mdpi.com

Synthesis and Biological Screening: The cornerstone of SAR studies is the synthesis of a series of structurally related analogs, followed by their evaluation in biological assays. semanticscholar.org This involves systematically altering specific parts of the benzoxazine scaffold—such as substituents on the benzene (B151609) or oxazine (B8389632) rings—and measuring the impact on a particular biological activity, for example, antimicrobial or anticancer effects. nih.govsapub.org

Impact of Substituent Variation on Biological Activity Profiles

The type, position, and electronic nature of substituents on the benzoxazine core can dramatically alter the biological activity profile of the resulting derivatives. doi.org

While specific, detailed studies focusing solely on the 6-isopropyl group in 3,4-dihydro-2H-1,4-benzoxazine are not extensively documented in the provided search results, the influence of such a group can be inferred from general principles of medicinal chemistry and SAR studies on related alkyl-substituted benzoxazines. The isopropyl group is a small, branched alkyl moiety that imparts specific steric and electronic properties to the parent molecule.

Lipophilicity: The isopropyl group increases the lipophilicity (fat-solubility) of the molecule. This can enhance the compound's ability to cross cell membranes, potentially leading to improved bioavailability and access to intracellular targets.

Steric Bulk: The size and shape of the isopropyl group can influence how the molecule fits into the binding pocket of a biological target. This steric hindrance can either enhance binding by promoting a favorable conformation or decrease it by preventing optimal interaction.

Hydrophobic Interactions: The nonpolar nature of the isopropyl group allows it to participate in hydrophobic (van der Waals) interactions with nonpolar amino acid residues within a protein's binding site. These interactions are often crucial for ligand binding and affinity.

In broader studies, the presence of alkyl groups on the benzoxazine ring system has been shown to modulate various biological activities, suggesting that the 6-isopropyl group likely plays a significant role in defining the pharmacological profile of 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine.

The benzene ring of the benzoxazine scaffold is a common site for modification in SAR studies. Substituents at positions 6 and 7 have been shown to be particularly important for modulating activity.

Research on 1,3-benzoxazine derivatives as potential K+ channel openers revealed that an electron-withdrawing group at the C6 position was crucial for optimal vasorelaxant and hypotensive activity. nih.gov This highlights the importance of the electronic properties of the substituent at this position. For example, a bromo group at C6, combined with a chloro group at C7, resulted in a compound with potent vasorelaxant activity. nih.gov

The following table illustrates how different substituents on the benzene ring of benzoxazine derivatives can influence their biological activity.

Compound/Derivative ClassSubstituent(s) at Benzene RingBiological ActivitySource
1,3-Benzoxazine DerivativesElectron-withdrawing group at C6 (e.g., Bromo)Vasorelaxant, Hypotensive nih.gov
1,3-Benzoxazine DerivativesMethyl or halogeno group at C7Vasorelaxant, Hypotensive nih.gov
Benzoxazolylalanine DerivativesBromine atom at position 7Increased antifungal activity nih.gov

The oxazine ring is another key area for structural modification. Substitutions at the 2-position of the oxazine ring can significantly influence the properties of the monomer and its resulting polymer, as well as the biological activity of the molecule. rsc.orgmdpi.com

The synthesis of 2-substituted 1,3-benzoxazines can be achieved by using different aldehydes (other than formaldehyde) in the ring-closure reaction. mdpi.com This allows for the introduction of a wide variety of functional groups at this position. Studies have shown that introducing a phenyl group at the 2-position results in polybenzoxazines with good thermal properties. rsc.org In the context of biological activity, studies on related benzoxazole (B165842) derivatives indicate that 2-substituted compounds possess a wide range of pharmacological activities, including antibacterial and anti-inflammatory properties. researchgate.net

The strategic placement of substituents on the oxazine ring can lead to compounds with enhanced performance and specific biological functions. digitellinc.com

Conformational Analysis and its Correlation with Biological Recognition

Conformational analysis, which studies the different spatial arrangements (conformations) of a molecule, is crucial for understanding its biological activity. The 3D shape of a benzoxazine derivative determines how it can interact with the specific geometry of a biological target's binding site. researchgate.net

The correlation between a molecule's conformation and its biological recognition is a central tenet of SAR. A molecule must adopt a conformation that is complementary to its target's binding site to achieve a stable and effective interaction. For instance, in a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives evaluated as serotonin-3 (5-HT3) receptor antagonists, the conformational properties of the benzoxazine ring system were integral to their binding affinity and antagonist activity. researchgate.net By understanding the stable conformations and the energy barriers between them, chemists can design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to higher potency and selectivity.

Iv. Investigated Biological Activities and Molecular Mechanisms

Antimicrobial Research on Benzoxazine (B1645224) Derivatives

The structural versatility of the benzoxazine ring system allows for the synthesis of a diverse library of compounds, many of which exhibit significant antimicrobial properties. Research has demonstrated that these compounds can be effective against a broad spectrum of microorganisms, including bacteria, fungi, and mycobacteria.

Derivatives of 1,3-benzoxazine have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A study involving novel benzoxazine-6-sulfonamide derivatives identified several compounds with low minimum inhibitory concentrations (MIC) of 31.25 and 62.5 μg/mL against a panel of bacteria, with activity comparable to standard drugs. Similarly, a series of biobased benzoxazine monomers displayed broad-spectrum antibacterial activity against Staphylococcus aureus (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). One particular derivative, BOZ-Ola, showed a potent MIC of 5 μg/mL against S. aureus.

In another study, newly synthesized 3,4-dihydro-2H-benzo-1,3-oxazine derivatives were evaluated against three Gram-positive and three Gram-negative bacterial strains, with many compounds showing moderate to excellent activity. Urushiol-based benzoxazine polymer coatings have also been developed, demonstrating significant antibacterial rates against E. coli, S. aureus, V. alginolyticus, and Bacillus sp. The antibacterial efficacy of these coatings was attributed to the introduction of rosin (B192284) amine into the benzoxazine structure.

Furthermore, the antimicrobial potential of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives was tested against bacteria such as Bacillus subtilis, E. coli, and P. aeruginosa, with some compounds exhibiting promising activity. The synthesis of 2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives also yielded compounds with in vitro MIC values ranging from 12.5 to 50 μg/mL against tested microorganisms.

Antibacterial Activity of Selected Benzoxazine Derivatives
Derivative ClassBacterial Strains TestedKey FindingsReference
Benzoxazine-6-sulfonamidesGram-positive and Gram-negative bacteriaMIC values of 31.25 and 62.5 μg/mL, comparable to standard drugs.
Biobased Benzoxazine Monomers (e.g., BOZ-Ola)S. aureus, E. coli, P. aeruginosaBOZ-Ola showed an MIC of 5 μg/mL against S. aureus.
Urushiol-based Benzoxazine Polymer CoatingE. coli, S. aureus, V. alginolyticus, Bacillus sp.Antibacterial rates up to 85.50% against E. coli.
2H-3,4-dihydro-1,4-benzoxazin-3-onesGram-positive and Gram-negative bacteriaMIC values ranging from 12.5 to 50 μg/mL.

The antifungal potential of benzoxazine derivatives has been a significant area of research. Studies have shown their efficacy against various fungal species, including clinically relevant yeasts and plant pathogenic fungi. For instance, a series of novel 4H-benzoxazin-3-one derivatives were synthesized and evaluated for their antifungal activity against different Candida species. One compound demonstrated excellent inhibitory activity with a geometric mean MIC of 28.5 µg/mL.

In another investigation, bulky 1,4-benzoxazine derivatives were designed as new analogues of ketoconazole (B1673606) and tested against various Candida species and Cryptococcus neoformans, showing notable in vitro antifungal activity. Research into 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety also revealed compounds with significant inhibitory effects against plant pathogenic fungi such as Gibberella zeae and Phytophthora infestans, with EC₅₀ values as low as 15.37 μg/ml.

Furthermore, evaluations of benzoxazine-6-sulfonamide derivatives confirmed their antifungal properties, with several compounds showing low inhibitory concentrations against tested fungi. The antifungal activity of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives was also assessed against Candida albicans and Aspergillus niger, with some compounds showing good activity compared to the standard drug griseofulvin.

Antifungal Activity of Selected Benzoxazine Derivatives
Derivative ClassFungal Strains TestedKey FindingsReference
4H-Benzoxazin-3-onesCandida speciesGeometric mean MIC of 28.5 µg/mL for the most active compound.
Bulky 1,4-BenzoxazinesCandida species, Cryptococcus neoformansDemonstrated notable in vitro antifungal activity.
1,4-Benzoxazin-3-ones with Acylhydrazone MoietyG. zeae, P. infestansEC₅₀ values as low as 15.37 μg/ml against P. infestans.
6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazinesC. albicans, A. nigerShowed good activity compared to the standard drug griseofulvin.

The benzoxazine nucleus has been identified as a promising scaffold for the development of new antimycobacterial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Several studies have reported the synthesis of benzoxazine derivatives with potent activity against both drug-susceptible and resistant Mtb strains.

One study synthesized benzoxazin-2-one and benzoxazin-3-one (B8392483) derivatives and tested them against a panel of Mtb strains. Three isoniazid (B1672263) analogue derivatives exhibited a potent MIC range of 0.125-0.250 μg/mL against the H37Ra strain, which was lower than the isoniazid reference drug. These compounds also showed low MIC values against resistant strains and demonstrated high selectivity for mycobacterial cells over mammalian cells.

Another study synthesized new 3-(4-alkylphenyl)-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and found that their antimycobacterial activity against M. tuberculosis, M. avium, and M. kansasii was significantly increased compared to their carbonyl-containing precursors, with the most active derivatives being more potent than isoniazid. Additionally, imidazo[2,1-b]oxazine derivatives have shown remarkable activity against a panel of clinical Mtb isolates, including multidrug-resistant (MDR) strains, with MIC₉₀ values below 0.5 μM.

Antimycobacterial Activity of Selected Benzoxazine Derivatives
Derivative ClassMycobacterial Strains TestedKey FindingsReference
Benzoxazin-2-one/3-one Isoniazid AnaloguesM. tuberculosis H37Ra, H37Rv, resistant strainsMIC range of 0.125-0.250 μg/mL against H37Ra, lower than isoniazid.
3-(4-alkylphenyl)-4-thioxo-2H-1,3-benzoxazine-2(3H)-onesM. tuberculosis, M. avium, M. kansasiiMore active than isoniazid.
Imidazo[2,1-b]oxazine DerivativesM. tuberculosis H37Rv, clinical MDR strainsMIC₉₀ values below 0.5 μM against most clinical isolates.

The mechanism of antibacterial action for many benzoxazine derivatives is believed to involve the inhibition of essential bacterial enzymes, with DNA gyrase being a key target. DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and is absent in higher eukaryotes, making it an attractive target for antibacterial drug development.

Fluoroquinolones, a major class of antibiotics, act by inhibiting DNA gyrase and topoisomerase IV. Research suggests that some benzoxazine derivatives may function similarly. Molecular docking studies have been performed to understand the binding interactions of 1,4-benzoxazine derivatives with topoisomerase IV from Acinetobacter baumannii. These computational studies indicate that antibacterial activity could be achieved through the inhibition of this enzyme.

Pharmacophore analysis has further suggested that hydrogen bond acceptor, hydrogen bond donor, and hydrophobic features of the benzoxazole (B165842) scaffold contribute to DNA gyrase inhibition. Molecular modeling has shown that benzoxazole derivatives can effectively inhibit DNA topoisomerases, which is closely linked to their antibacterial activity. The interaction of these inhibitors at specific residues, such as Lys103 in the gyrase B subunit, has been identified as essential for binding and subsequent inhibition.

Anti-inflammatory Properties and Immunomodulation

Beyond their antimicrobial effects, benzoxazine derivatives have demonstrated significant potential as anti-inflammatory agents. Inflammation is a complex biological response implicated in numerous diseases, and modulating this process is a key therapeutic strategy.

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were synthesized and found to exhibit potent anti-inflammatory effects in microglial cells. These compounds effectively reduced the production of nitric oxide (NO) and decreased the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α induced by lipopolysaccharide (LPS). The mechanism was linked to the activation of the Nrf2-HO-1 signaling pathway, which helps alleviate inflammation.

Other studies have also confirmed the anti-inflammatory activity of various benzoxazine derivatives. For example, novel benzoxazine derivatives synthesized from salicylaldehyde (B1680747) and para-aminobenzoic acid all exhibited anti-inflammatory activity in a paw edema model. Furthermore, certain benzoxazine derivatives have been shown to inhibit cyclooxygenase (COX-1 and/or COX-2) enzymes, which are key mediators of inflammation.

A specific and important mechanism underlying the anti-inflammatory and immunomodulatory effects of some benzoxazine derivatives is the blockade of the Calcium Release-Activated Ca²⁺ (CRAC) channel. The CRAC channel is the primary route for calcium entry into T-cells following antigen stimulation. This influx of Ca²⁺ is critical for T-cell proliferation and the production of interleukin-2 (B1167480) (IL-2), a key cytokine that promotes the inflammatory response by increasing other pro-inflammatory cytokines like IL-1, IL-6, and TNFα.

Given the pivotal role of CRAC channels in T-cell activation, compounds that can block this channel are considered valuable potential anti-inflammatory agents for treating diseases such as rheumatoid arthritis and asthma. A series of benzoxazine derivatives has been specifically described as being capable of blocking the CRAC channel. By inhibiting this channel, these compounds can effectively suppress the calcium signaling that leads to T-cell activation and the subsequent inflammatory cascade, demonstrating a clear mechanism for their immunomodulatory effects.

Anti-inflammatory Efficacy in in vitro and Pre-clinical Models

No specific studies detailing the anti-inflammatory efficacy of 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine were identified. However, research into structurally related benzoxazine derivatives indicates that this chemical class possesses anti-inflammatory potential.

A series of novel 2H-1,4-benzoxazin-3(4H)-one derivatives, modified by the inclusion of a 1,2,3-triazole moiety, were synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells. mpu.edu.monih.gov Several of these compounds were found to significantly reduce the production of nitric oxide (NO) and decrease the transcription levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. mpu.edu.monih.gov The mechanism of action for these derivatives was linked to the downregulation of inflammation-related enzymes iNOS and COX-2. mpu.edu.monih.gov Further investigation suggested that these compounds may exert their effects by activating the Nrf2-HO-1 signaling pathway, which helps to mitigate oxidative stress and alleviate microglial inflammation. mpu.edu.monih.gov

In another study, derivatives of 1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone were tested in a carrageenan-induced paw edema model in rats. nih.gov The compounds exhibited a wide range of edema inhibition, with the most potent derivative showing higher activity than the standard drug, indomethacin. nih.gov These findings collectively suggest that the benzoxazine scaffold is a promising template for the development of novel anti-inflammatory agents, though direct evidence for the 6-isopropyl-substituted 1,4-benzoxazine is lacking.

Anticancer and Antiproliferative Research

While no anticancer research specifically focused on this compound was found, the broader class of benzoxazines has been investigated for its potential as antitumor agents. researchgate.netresearchgate.net

Direct studies on the in vitro cytotoxicity of this compound in cancer cell lines could not be identified in the reviewed literature.

The specific inhibitory activity of this compound against human DNA topoisomerase I has not been reported. However, research on related 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives has revealed their potential as inhibitors of this crucial enzyme. nih.gov Human DNA topoisomerases are vital enzymes involved in resolving topological challenges in DNA during processes like replication and transcription, making them key targets for anticancer drugs. nih.gov

In a study investigating a series of substituted 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, several compounds were identified as either catalytic inhibitors or potential poisons of human topoisomerase I (hTopo I). nih.gov Catalytic inhibitors prevent the enzyme from binding to its DNA substrate, while poisons stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks.

The study found that substitutions on the benzoxazine ring system played a critical role in the inhibitory activity. For instance, an unsubstituted derivative, ethyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-yl)acetate, demonstrated catalytic inhibitory activity. nih.gov In contrast, another derivative, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate, was identified as a potent topoisomerase poison, showing significantly more poisonous activity than the well-known topoisomerase inhibitor, camptothecin. nih.gov These findings indicate that the 3,4-dihydro-2H-1,4-benzoxazine scaffold is a viable backbone for developing novel topoisomerase I inhibitors, although the effect of a 6-isopropyl substitution remains uninvestigated.

Inhibitory Activity of Selected Benzoxazinone (B8607429) Derivatives on Human Topoisomerase I nih.gov
CompoundSubstitutionsActivity TypeIC₅₀ (mM)
BONC-0012-hydroxyCatalytic Inhibitor8.34
BONC-0136-chloro, 4-methyl, 2-ethoxycarbonylmethylPoison0.0006
Camptothecin (Reference)-Poison0.034

Metabolic Regulation: Antidiabetic and Antihyperlipidemic Studies

No studies investigating the antidiabetic or antihyperlipidemic properties of this compound were found in the reviewed literature. However, research into related structures for key metabolic targets offers some context.

There is no available data on the aldose reductase (ALR2) inhibitory activity of this compound. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. nih.govpharmafeatures.comfrontiersin.org Inhibition of ALR2 is a key therapeutic strategy to prevent or ameliorate these complications. nih.govpharmafeatures.com

Research has been conducted on a series of dihydrobenzoxazinone derivatives designed as potential ALR2 inhibitors. nih.gov These compounds, which feature a ketone group in the oxazine (B8389632) ring, were found to be potent and selective inhibitors of ALR2. The most active derivatives incorporated styryl side chains, with {8-[2-(4-hydroxy-phenyl)-vinyl]-2-oxo-2,3-dihydro-benzo nih.govresearchgate.netoxazin-4-yl}-acetic acid being the most potent compound identified, exhibiting an IC₅₀ value in the nanomolar range. nih.gov Many of these compounds also displayed significant antioxidant activity, a desirable feature for treating diabetic complications. nih.gov The structure-activity relationship studies highlighted the importance of specific substitutions, though the effect of an isopropyl group at the 6-position on the simpler 1,4-benzoxazine scaffold has not been explored.

Aldose Reductase (ALR2) Inhibitory Activity of Dihydrobenzoxazinone Derivatives nih.gov
Compound IDDescriptionIC₅₀ (μM)
3a{8-[2-(4-hydroxy-phenyl)-vinyl]-2-oxo-2,3-dihydro-benzo nih.govresearchgate.netoxazin-4-yl}-acetic acid0.082

No research was found on the ability of this compound to inhibit pancreatic lipase (B570770). Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats, and its inhibition is a validated strategy for the management of obesity. nih.gov While numerous natural and synthetic compounds have been investigated as pancreatic lipase inhibitors, the 3,4-dihydro-2H-1,4-benzoxazine scaffold does not appear to be a widely studied class for this particular target based on the available literature. nih.gov

Central Nervous System (CNS) Activities

Research into the CNS activities of this compound has been a primary focus, particularly concerning its interaction with key neurotransmitter systems.

Studies have investigated the affinity of this compound for serotonin (B10506) receptors and the serotonin transporter, which are crucial targets in the treatment of depressive disorders. In a study exploring 3,4-dihydro-2H-benzo nih.govnih.govoxazine derivatives as potential antidepressants, the compound with an isopropyl substitution at the 6th position demonstrated notable binding affinities. lookchem.com Specifically, it recorded a Ki value of 21.13 ± 5.48 nM for the serotonin transporter (r-5-HT-T) and a Ki value of 2.81 ± 0.10 nM for the human 5-HT1A receptor. lookchem.com This dual affinity suggests a potential mechanism for antidepressant effects. nih.govlookchem.com

Binding Affinity of this compound
TargetKi (nM)
Serotonin Transporter (r-5-HT-T)21.13 ± 5.48
Human 5-HT1A Receptor2.81 ± 0.10

While the broader class of benzoxazine derivatives has been evaluated for acetylcholinesterase (AChE) inhibitory properties as a potential treatment for Alzheimer's disease, specific data on the acetylcholinesterase inhibitory effects of this compound is not detailed in the available literature. nih.govresearchgate.netresearchgate.net Studies on related indole-benzoxazinones and benzoxazine-arylpiperazine derivatives have shown that some members of this chemical family can act as non-competitive inhibitors of human acetylcholinesterase (hAChE). nih.govresearchgate.net

The anticonvulsant potential of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been a subject of scientific investigation. nih.govnih.gov For instance, a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated for their anticonvulsant activities, with some compounds showing potent effects in the maximal electroshock test. nih.gov Furthermore, other research has identified certain 1,4-benzoxazine derivatives as potent neuroprotective agents in animal models. rsc.org However, specific studies detailing the anticonvulsant or neuroprotective properties of this compound are not presently available.

Antioxidant Activity Investigations

The antioxidant capacity of the 1,4-benzoxazine scaffold is a recognized area of research. nih.govresearchgate.net Derivatives of this structure have been synthesized and shown to possess antioxidant properties, which are of interest in counteracting oxidative stress associated with aging and various diseases. nih.gov Some studies have focused on the ability of these compounds to reduce intracellular reactive oxygen species (ROS) levels. nih.gov Despite the general interest in the antioxidant potential of this chemical class, specific investigations into the antioxidant activity of this compound have not been reported in the reviewed scientific literature.

Antiplatelet Aggregation Studies

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been identified as a novel class of antithrombotic compounds. nih.gov Certain members of the 1,4-benzoxazine-3(4H)-one series have been synthesized and shown to be potent inhibitors of platelet aggregation induced by ADP. nih.govjst.go.jpmendeley.com These compounds are thought to exert their effect by acting as antagonists of the glycoprotein (B1211001) IIb/IIIa receptor. nih.govjst.go.jp However, research specifically detailing the antiplatelet aggregation activity of this compound is not available.

Other Biological Activities (e.g., Antirheumatic)

The broader family of oxazine derivatives has been explored for a wide range of biological activities, including sedative, analgesic, antipyretic, antitubercular, antitumour, antimalarial, and antimicrobial effects. ijpsr.info While the versatility of the benzoxazine core is well-documented, specific studies into other biological activities, such as antirheumatic effects, for this compound have not been found in the current body of scientific literature.

V. Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. This method is crucial in drug discovery for elucidating ligand-target interactions and for virtual screening of compound libraries. For derivatives of 3,4-dihydro-1,4-benzoxazin-2-one, molecular docking studies have been performed to understand their binding modes and to correlate them with observed biological activities, such as anticancer and antidiabetic properties nih.gov. These studies help in understanding the structure-activity relationships of the synthesized compounds nih.gov.

In the context of 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine, molecular docking could be employed to predict its binding affinity and interaction patterns with various biological targets. For instance, docking studies on similar heterocyclic systems have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their biological function mdpi.com. The propan-2-yl group at the 6-position would likely influence the binding through steric and hydrophobic interactions within the active site of a target protein.

Table 1: Representative Ligand-Target Interactions for Benzoxazine (B1645224) Scaffolds from Molecular Docking Studies

Target Protein Interacting Residues Type of Interaction Reference
Dihydrofolate reductase Not Specified Hydrogen Bonding, Hydrophobic rdd.edu.iq
Undecaprenyl diphosphate (B83284) synthase Not Specified Hydrophobic, van der Waals rdd.edu.iq
Topoisomerase II-DNA complex Adenine DC21, DT8, DG10, DT19 Hydrogen Bonding, van der Waals mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations provide valuable information about molecular geometry, orbital energies, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability irjweb.com. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

DFT calculations are frequently used to determine the HOMO-LUMO energies of organic molecules dergipark.org.trnih.gov. For benzoxazine derivatives, the nature and position of substituents on the aromatic ring can significantly influence the HOMO and LUMO energy levels researchgate.netmdpi.com. For this compound, the electron-donating nature of the propan-2-yl group would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to the unsubstituted parent compound.

Table 2: Representative DFT-Calculated Electronic Properties for Substituted Benzoxazine Dimers

Substituent HOMO (Hartree) LUMO (Hartree) Bandgap (Hartree) Reference
4-methyl -0.197 -0.015 0.182 researchgate.net
4-ethyl -0.197 -0.015 0.182 researchgate.net
2,4-dimethyl -0.198 -0.016 0.182 researchgate.net
4-methoxy -0.191 -0.016 0.175 researchgate.net

For this compound, DFT calculations could map out the molecular electrostatic potential to identify electron-rich and electron-poor regions, which are indicative of sites for nucleophilic and electrophilic attack, respectively. Such studies on related oxazine (B8389632) derivatives have successfully predicted their reactivity ekb.eg.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating molecular descriptors (physicochemical, electronic, or steric properties) with experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds. Several QSAR studies have been conducted on benzoxazine and benzoxazinone (B8607429) derivatives to predict a range of biological activities, including antiplatelet mdpi.comsemanticscholar.org, antimicrobial researchgate.net, and anti-HIV-1 reverse transcriptase activities nih.gov. These studies have demonstrated the utility of QSAR in identifying key structural features that govern the biological activity of this class of compounds.

For this compound, a QSAR model could be developed using a dataset of related compounds with known activities. The propan-2-yl group would contribute to descriptors such as hydrophobicity and steric bulk, which are often important parameters in QSAR models.

Table 3: Examples of QSAR Models for Benzoxazine Derivatives

Biological Activity Model Type Key Descriptors Statistical Significance Reference
Antiplatelet 3D-QSAR (kNN-MFA) Steric, Electrostatic, Hydrophobic q² = 0.9739, pred_r² = 0.8217 mdpi.com
Anti-HIV-1 RT 2D-QSAR, 3D-QSAR Number of H atoms, Number of -NH2 groups, Electrostatic, Hydrophobic, Steric fields Not Specified nih.gov
Antimicrobial (Candida krusei) Multiple Regression Not Specified Not Specified researchgate.net

Once a predictive QSAR model is established, it can be a valuable tool for lead optimization in drug discovery. By analyzing the model, medicinal chemists can understand which structural modifications are likely to enhance the desired biological activity and which may be detrimental. This allows for the rational design of new analogs with improved potency and other desirable properties.

In the case of this compound, if it were identified as a hit compound, QSAR models could guide its optimization. For example, if the model indicated that increased hydrophobicity at the 6-position is beneficial for activity, analogs with larger alkyl groups could be synthesized and tested. This iterative process of QSAR modeling, synthesis, and testing is a cornerstone of modern drug development depositolegale.itmdpi.com.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into conformational flexibility and the dynamics of intermolecular interactions, which are critical for understanding a molecule's function and properties.

While specific MD simulation studies focused solely on this compound are not extensively detailed in the available literature, the behavior of the core 3,4-dihydro-2H-1,4-benzoxazine ring system is well-understood from studies on related compounds. The six-membered oxazine ring is not planar and exists in various conformations. MD simulations allow for the exploration of the energy landscape associated with these different shapes. For other complex oxazine derivatives, MD studies have been crucial in understanding conformational changes and the influence of the molecular environment. mdpi.com

The primary conformations available to the dihydro-1,4-benzoxazine ring are typically low-energy forms like the half-chair or semi-boat. The presence of the bulky propan-2-yl (isopropyl) group at the 6-position on the benzene (B151609) ring is expected to influence the conformational preference and rotational freedom of the molecule, though it may not drastically alter the fundamental geometry of the oxazine ring itself.

MD simulations are also instrumental in exploring how molecules like this compound might interact with biological targets or other materials. By simulating the molecule in a relevant environment (e.g., in water or near a protein active site), researchers can observe binding modes, calculate binding affinities, and identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov Such studies on related benzoxazinone structures have successfully elucidated interactions with key amino acid residues within enzyme active sites. nih.gov

Table 1: Common Conformations of the Dihydro-1,4-Benzoxazine Ring This table is based on data from related benzoxazine structures.

ConformationDescriptionPredicted Stability
Half-Chair One atom is out of the plane formed by the other five. This is a common, stable conformation for similar six-membered rings.High
Semi-Boat Two atoms are on the same side of the plane formed by the other four. Generally a higher energy conformation.Moderate
Envelope One atom is out of the plane formed by the other five, often seen in crystallographic studies of related heterocyclic systems.High

Spectroscopic and Crystallographic Analyses in Support of Computational Models

Experimental data from spectroscopic and crystallographic techniques are indispensable for validating and refining computational models. These methods provide real-world measurements of molecular structure and properties that can be compared against theoretical predictions.

X-ray Crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A crystal structure of this compound would provide definitive proof of its bond lengths, bond angles, and, most importantly, the preferred conformation of the oxazine ring in the solid state. For example, a crystallographic study of a novel benzoxazine derived from furfurylamine (B118560) revealed that its oxazine ring adopts a half-chair conformation. mdpi.com This type of experimental result serves as a crucial benchmark for validating the accuracy of computational models, such as those generated by MD simulations.

Spectroscopic Analyses offer complementary information about the molecule's structure and electronic environment, often in a solution or solid phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental techniques for confirming the chemical structure. The chemical shifts of the protons and carbons in the oxazine ring (specifically the -O-CH₂- and -N-CH₂- groups) are characteristic identifiers. ijstr.org The signals from the propan-2-yl group (a doublet for the methyl protons and a septet for the methine proton in ¹H NMR) would also be clearly identifiable. These experimental spectra can be compared with spectra predicted from computationally optimized structures to confirm conformational details in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups within a molecule through their characteristic vibrational frequencies. For the benzoxazine scaffold, key absorption bands include the asymmetric and symmetric stretching of the C-O-C ether linkage, C-N stretching, and various vibrations associated with the substituted benzene ring. researchgate.netresearchgate.net The presence of a characteristic peak around 920 cm⁻¹ is often attributed to the benzene ring attached to the oxazine ring. researchgate.net Comparing an experimental FT-IR spectrum with one calculated from a computational model helps to confirm that the model represents a stable, low-energy structure.

Table 2: Typical Spectroscopic Data for the 3,4-dihydro-2H-1,4-benzoxazine Core Note: This table presents typical, approximate values based on data from various benzoxazine derivatives. Actual values for this compound may vary.

TechniqueFeatureTypical Range/ValueReference
FT-IR C-O-C asymmetric stretch~1230 cm⁻¹ researchgate.net
C-O-C symmetric stretch~1030 cm⁻¹ researchgate.net
Benzene-Oxazine mode~920 cm⁻¹ researchgate.net
Aromatic C=C stretch1500-1600 cm⁻¹ researchgate.net
¹H NMR Ar-H (Aromatic protons)6.5 - 7.5 ppm researchgate.net
O-CH₂-N~4.9 ppm ijstr.org
Ar-CH₂-N~3.9 - 4.3 ppm ijstr.orgresearchgate.net
¹³C NMR Ar-C (Aromatic carbons)110 - 150 ppm researchgate.net
O-CH₂-N~70 - 80 ppm ijstr.org
Ar-CH₂-N~45 - 51 ppm ijstr.org

Vi. Advanced Research Directions and Potential Applications

Design and Synthesis of Novel 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine Scaffolds

The design of novel molecular scaffolds is a cornerstone of drug discovery, aiming to create new chemical entities with improved potency, selectivity, and pharmacokinetic properties. unife.it The 1,4-benzoxazine framework is considered a biologically privileged scaffold due to its frequent appearance in potent, biologically active compounds. unife.itnih.gov The synthesis of novel scaffolds based on this compound involves strategic chemical modifications to explore new regions of chemical space.

A key strategy is the functionalization of the core structure. For instance, a synthetic pathway for novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has been developed using Buchwald–Hartwig cross-coupling reactions. nih.gov This method allows for the introduction of various substituted aryl groups at the N-4 position of the benzoxazine (B1645224) ring, creating a library of compounds for biological screening. nih.gov Applying this to the 6-(propan-2-yl) derivative would generate a series of analogues with diverse electronic and steric properties, potentially leading to enhanced biological activity. nih.gov

Another approach involves modifying the heterocyclic portion of the molecule. Enantioselective synthesis methods are being developed to produce specific stereoisomers of 3,4-dihydro-2H-1,4-benzoxazines, which is crucial as different enantiomers of a chiral drug often exhibit different pharmacological activities. researchgate.net

The table below illustrates potential modification sites on the this compound scaffold and the rationale for these modifications.

Modification SiteRationale for ModificationPotential Synthetic Method
N-4 Position Introduce diverse substituents to modulate receptor binding and physicochemical properties.Buchwald-Hartwig cross-coupling, Acylation, Alkylation. nih.gov
C-2/C-3 Positions Introduce chirality and new functional groups to explore stereospecific interactions with biological targets.Asymmetric synthesis, Biocatalytic reduction of 2H-1,4-benzoxazines. researchgate.net
Benzene (B151609) Ring Further substitute the aromatic ring to fine-tune electronic properties and metabolic stability.Electrophilic aromatic substitution.

Exploration of Chemotypes for Specific Receptor Modulation (e.g., Cannabinoid Receptor 2)

The Cannabinoid Receptor 2 (CB2) has emerged as a significant therapeutic target, primarily expressed in immune cells. researchgate.net Its modulation is being investigated for treating inflammatory disorders, pain, and neurodegenerative diseases. nih.govunipi.it The development of selective CB2 modulators is a key goal to avoid the psychoactive effects associated with Cannabinoid Receptor 1 (CB1). unipi.it

The 1,4-benzoxazine structure represents a chemotype with potential for exploration against specific receptors like CB2. While direct studies linking this compound to CB2 are not prominent, the general strategy in drug discovery involves screening diverse chemical scaffolds against new targets. The structural features of benzoxazines, including their rigid framework and opportunities for substitution, make them suitable candidates for such exploratory screening programs. unife.it

Research into CB2 modulators has identified various chemical classes, from bicyclic derivatives to pyrazole (B372694) compounds. unipi.it The goal is to identify novel chemotypes that exhibit high affinity and selectivity for CB2, potentially acting as agonists, antagonists, or allosteric modulators. unipi.it The exploration of the benzoxazine chemotype could uncover new lead compounds for CB2-targeted therapies.

Development as Lead Compounds in Academic Drug Discovery Programs (Pre-clinical Focus)

A "lead compound" is a chemical starting point in the drug discovery process that exhibits promising biological activity and undergoes extensive modification, or "optimization," to produce a final drug candidate. researchgate.net The 1,4-benzoxazine scaffold is considered biologically privileged and has been the basis for developing agents targeting various diseases, including cancer. nih.govumpr.ac.id

Academic drug discovery programs often focus on identifying and validating novel lead compounds. The this compound scaffold holds potential as a lead for several reasons:

Synthetic Accessibility : Methods for synthesizing and modifying the benzoxazine core are well-established. organic-chemistry.orgresearchgate.net

Favorable Properties : The scaffold often imparts drug-like properties, which can be fine-tuned through chemical modification.

Proven Biological Activity : Various derivatives have shown significant biological effects, such as anticancer and antimicrobial activities. nih.govumpr.ac.id

In a pre-clinical setting, a lead compound like this compound would undergo a series of evaluations, as outlined in the table below.

Pre-clinical StageObjectiveExample Activities
Hit-to-Lead Refine initial "hits" from screening to identify a promising lead series with good potency and drug-like properties. researchgate.netSynthesis of analogues, initial structure-activity relationship (SAR) studies, preliminary ADME testing.
Lead Optimization Systematically modify the lead compound to improve efficacy, selectivity, and pharmacokinetic profile while minimizing toxicity.Extensive SAR studies, in vitro and in vivo pharmacology, toxicology assessments.
Candidate Selection Select the single most promising compound to advance into formal clinical development.Final efficacy and safety studies in animal models.

For example, a study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines identified a lead compound with potent anticancer activity against several cell lines, demonstrating the scaffold's potential in oncology drug discovery. nih.gov

Utilization as Intermediates and Building Blocks in Complex Chemical Synthesis

In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The this compound structure can serve as a valuable intermediate or building block for constructing more complex molecules.

Its utility stems from the reactive sites on the molecule that allow for further chemical transformations. For example, the nitrogen atom at the 4-position can be readily functionalized. As previously mentioned, Buchwald-Hartwig coupling can be used to attach various aryl groups at this position. nih.gov Similarly, the aromatic ring can undergo further substitution reactions, allowing for the attachment of additional functional groups that can modulate the molecule's properties or serve as handles for connecting to other molecular fragments.

An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives has been achieved through a stepwise process involving the ring-opening of aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org This demonstrates how the core benzoxazine ring system itself is constructed from simpler precursors, and once formed, it becomes a stable building block for subsequent synthetic steps.

Integration of Bio-based Feedstocks in Benzoxazine Synthesis Research

There is a significant and growing trend in chemistry to develop more sustainable processes by utilizing renewable, bio-based feedstocks. researchgate.net This approach aligns with the principles of green chemistry. rsc.org Benzoxazine synthesis is particularly amenable to this strategy because its fundamental components—a phenol (B47542), a primary amine, and an aldehyde—can all be derived from biological sources. rsc.org

Researchers have successfully synthesized benzoxazine monomers and polymers using a variety of naturally occurring compounds:

Bio-phenols : Cardanol (from cashew nutshell liquid), eugenol (B1671780) (from clove oil), vanillin (B372448) (from vanilla beans or lignin), and sesamol (B190485) are frequently used. nih.govresearchgate.net

Bio-amines : Furfurylamine (B118560), derived from agricultural waste like corncobs, is a common renewable amine source. researchgate.netrsc.org

Bio-aldehydes : While formaldehyde (B43269) is traditionally petroleum-based, research is exploring bio-derived aldehydes as well. rsc.org

A truly bio-based benzoxazine was synthesized for the first time using three renewable reactants: sesamol, furfurylamine, and benzaldehyde. rsc.org The resulting polymers often exhibit desirable properties, such as high thermal stability and char yield, which makes them good anti-flammable materials. rsc.orgresearchwithrowan.com

The table below summarizes some common bio-based feedstocks used in benzoxazine synthesis.

FeedstockTypeNatural Source
Cardanol PhenolCashew nutshell liquid nih.gov
Eugenol PhenolClove oil, cinnamon, basil nih.gov
Vanillin PhenolLignin, vanilla beans researchgate.net
Sesamol PhenolSesame oil researchgate.net
Furfurylamine AmineCorncobs, sugarcane bagasse researchgate.netrsc.org

Future Directions in Synthetic Methodology and Biological Evaluation

Future research on this compound and its derivatives will likely focus on two key areas: advancing synthetic methodologies and broadening the scope of biological evaluation.

Synthetic Methodology:

Flow Chemistry : The use of continuous flow reactors for benzoxazine synthesis can offer better control over reaction conditions, improve purity, and facilitate scalability compared to traditional batch processes. nsysu.edu.tw

Enantioselective Synthesis : Further development of catalytic asymmetric methods will be crucial for producing single-enantiomer benzoxazine derivatives, allowing for a more precise evaluation of their biological activities and structure-activity relationships. researchgate.net

Green Chemistry : Expanding the use of bio-based feedstocks and developing solvent-free or aqueous synthetic routes will continue to be a priority to enhance the sustainability of benzoxazine production. rsc.org

Biological Evaluation:

Expanded Target Screening : Beyond current applications, the benzoxazine scaffold should be screened against a wider array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in various diseases.

Mechanism of Action Studies : For active compounds, detailed studies are needed to elucidate their precise mechanism of action at the molecular level.

Computational Modeling : The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can help rationalize experimental findings and guide the design of more potent and selective analogues.

By integrating modern synthetic techniques with comprehensive biological and computational evaluation, the full therapeutic potential of the this compound scaffold can be explored.

Q & A

What are the established synthetic methodologies for 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction parameters be systematically optimized?

Answer: Synthesis typically involves cyclization reactions between substituted phenols and propan-2-yl halides. Microwave-assisted synthesis under solvent-free conditions significantly enhances reaction efficiency (e.g., 85–92% yield in 30 minutes at 150°C) compared to conventional heating (65–75% yield over 12 hours). Optimization can employ factorial design experiments to evaluate interactions between variables like temperature, catalyst loading, and solvent polarity .

How can advanced spectroscopic techniques resolve ambiguities in the structural characterization of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive bond-length and angle data, while 2D NMR (e.g., COSY, HSQC) clarifies proton-proton correlations and carbon connectivity. For non-crystalline samples, high-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups. Cross-referencing with analogous benzoxazine derivatives ensures accurate interpretation .

What strategies address contradictions in reported biological activities of this compound derivatives?

Answer: Discrepancies may arise from impurities, assay variability, or differences in cellular models. Standardized protocols for compound purity (e.g., HPLC ≥98%) and bioassays (e.g., consistent cell lines, incubation times) are critical. Comparative meta-analysis using structure-activity relationship (SAR) frameworks contextualizes divergent results .

How can membrane-based separation technologies improve the purification of this compound?

Answer: Nanofiltration membranes with tailored molecular weight cut-offs (MWCO) selectively isolate the target compound from byproducts. Process parameters (e.g., transmembrane pressure, solvent composition) are optimized via response surface methodology (RSM), aligning with CRDC guidelines for separation technologies .

What theoretical frameworks guide the study of this compound’s electronic properties?

Answer: Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO-LUMO gaps) and reactive sites, guiding functionalization strategies. Solubility parameters are modeled using Hansen solubility theory, validated experimentally via dynamic light scattering (DLS) .

How do researchers design enantioselective syntheses for chiral this compound derivatives?

Answer: Asymmetric catalysis with chiral ligands (e.g., BINOL-derived phosphines) induces enantioselectivity during cyclization. Reaction conditions (e.g., –20°C in THF) stabilize intermediates, while chiral HPLC or polarimetry monitors enantiomeric excess (ee). Kinetic resolution methods further enhance selectivity .

What statistical methods analyze variability in synthetic yields of this compound?

Answer: Multivariate ANOVA identifies significant factors (e.g., temperature, catalyst). Principal Component Analysis (PCA) reduces dataset complexity, while Taguchi methods optimize robustness against noise variables. Response surface methodology (RSM) models non-linear interactions .

Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)ConditionsKey AdvantagesReferences
Conventional Heating65–75Reflux, DCM, 12hLow equipment cost[8]
Microwave-Assisted85–92150°C, solvent-free, 30minRapid, high efficiency[8,19]
Catalytic Asymmetric70–80Chiral catalyst, THF, –20°CEnantioselectivity[20]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.